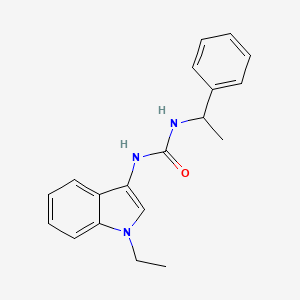
1-(1-ethyl-1H-indol-3-yl)-3-(1-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-ethyl-1H-indol-3-yl)-3-(1-phenylethyl)urea is a useful research compound. Its molecular formula is C19H21N3O and its molecular weight is 307.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-ethyl-1H-indol-3-yl)-3-(1-phenylethyl)urea, with the CAS number 941988-16-5, is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The molecular formula is C19H21N3O with a molecular weight of 307.4 g/mol .
Indole derivatives, including this compound, are known for their diverse biological activities. These compounds often interact with various biological targets, leading to a range of pharmacological effects such as:
- Anticancer Activity : Indole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Properties : They exhibit activity against various pathogens, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .
In Vitro Studies
Research has demonstrated that certain indole derivatives can inhibit specific enzymes and pathways relevant to disease processes. For instance, studies on related compounds have shown significant inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor progression. The structure-activity relationship (SAR) indicates that modifications to the phenyl urea moiety can enhance inhibitory potency against IDO .
Table 1: Biological Activity of Related Indole Derivatives
| Compound Name | Target | IC50 (nM) | Notes |
|---|---|---|---|
| BMS-E30 | IDO | 0.7 | Potent inhibitor with specific binding characteristics |
| Compound i12 | IDO | 0.331 | Enhanced activity with para-substituted phenyl groups |
| Compound 7l | Complement C9 | 13 | Effective complement inhibitor with structural modifications |
Case Studies
Recent studies have focused on the biological evaluation of similar compounds derived from the phenyl urea scaffold. For example, a series of derivatives were synthesized and screened for their ability to inhibit complement pathways, which are crucial in immune responses and inflammation. The optimized compound demonstrated remarkable inhibition with an IC50 value as low as 13 nM, indicating strong biological activity .
Research Findings
In addition to the studies on IDO inhibitors, research has highlighted the potential of indole derivatives in treating various conditions:
- Anticancer Research : Indole derivatives have been explored for their ability to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial disruption.
- Antimicrobial Studies : The broad-spectrum antimicrobial activity of these compounds suggests their utility in addressing antibiotic resistance.
The biochemical pathways affected by these compounds often involve modulation of signaling cascades related to cell proliferation and apoptosis.
特性
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-3-22-13-17(16-11-7-8-12-18(16)22)21-19(23)20-14(2)15-9-5-4-6-10-15/h4-14H,3H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEAXIMBIHJFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














